

3-(BenzylOxy)benzoic acid solubility in organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(BenzylOxy)benzoic acid

Cat. No.: B047535

[Get Quote](#)

An In-depth Technical Guide on the Solubility of **3-(BenzylOxy)benzoic acid** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(BenzylOxy)benzoic acid ($C_{14}H_{12}O_3$, CAS No: 69026-14-8) is a carboxylic acid derivative with a molecular weight of 228.24 g/mol .^[1] Its structure, featuring a polar carboxylic acid group and a non-polar benzylOxy group, dictates its solubility in various organic solvents. This technical guide provides a comprehensive overview of its solubility characteristics, addresses the limited availability of direct quantitative data, and offers a standardized experimental protocol for its determination.

Qualitative Solubility Profile

Based on its chemical structure, **3-(BenzylOxy)benzoic acid** is predicted to be insoluble in water but soluble in many common organic solvents.^[2] The large, non-polar benzylOxy group and the phenyl ring reduce its affinity for highly polar solvents like water. Conversely, these non-polar moieties promote favorable interactions with organic solvents. The presence of the carboxylic acid group allows for hydrogen bonding, which can enhance solubility in polar aprotic and protic organic solvents.

Quantitative Solubility Data

Direct quantitative solubility data for **3-(BenzylOxy)benzoic acid** in a range of organic solvents is not readily available in published literature. However, to provide a valuable reference point for researchers, the following section presents solubility data for benzoic acid, a structurally related compound. This data can serve as a useful guide for solvent selection and experimental design.

Table 1: Quantitative Solubility of Benzoic Acid in Various Organic Solvents

Solvent	Temperature (K)	Mole Fraction Solubility (x_1)	Molar Solubility (mol/L)
Methanol	298.15	0.218	5.38
Ethanol	298.15	0.254	4.34
Acetone	298.15	0.357	4.86
Ethyl Acetate	298.15	0.286	2.80
Acetonitrile	298.15	0.198	3.76
Toluene	298.15	0.089	0.83
Dichloromethane	298.15	0.165	2.62

Note: The data for benzoic acid is compiled from various sources and should be used as a comparative reference. The solubility of **3-(BenzylOxy)benzoic acid** may differ due to the presence of the benzylOxy group.

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following is a detailed methodology for determining the solubility of **3-(BenzylOxy)benzoic acid** in an organic solvent using the gravimetric method. This is a standard and reliable approach for obtaining quantitative solubility data.

4.1. Materials and Equipment

- **3-(BenzylOxy)benzoic acid** (high purity)

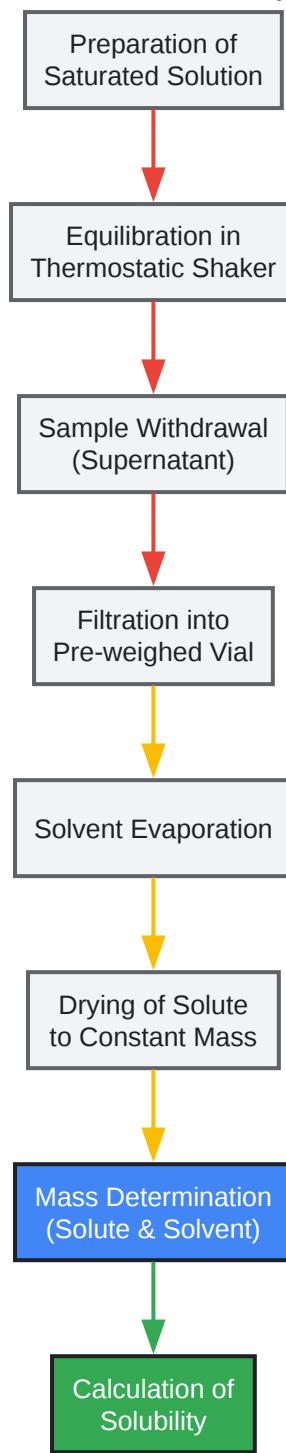
- Selected organic solvent (analytical grade)
- Analytical balance (± 0.0001 g)
- Thermostatic shaker or water bath
- Vials with screw caps
- Syringe filters (chemically compatible with the solvent)
- Pre-weighed glass vials for evaporation
- Drying oven or vacuum oven

4.2. Procedure

- Preparation of Saturated Solution:
 - Add an excess amount of **3-(Benzyl)benzoic acid** to a vial containing a known volume of the selected organic solvent.
 - Seal the vial tightly to prevent solvent evaporation.
 - Place the vial in a thermostatic shaker or water bath set to the desired temperature.
 - Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solid is necessary to confirm saturation.
- Sample Withdrawal and Filtration:
 - Once equilibrium is reached, allow the solution to stand undisturbed for a short period to let the excess solid settle.
 - Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated syringe.
 - Immediately filter the solution through a syringe filter into a pre-weighed glass vial. This step is crucial to remove any undissolved solid particles.

- Solvent Evaporation and Mass Determination:
 - Record the exact mass of the filtered solution.
 - Evaporate the solvent from the vial using a gentle stream of nitrogen, a rotary evaporator, or by placing it in a drying oven at a temperature below the melting point of the solute (Melting point of **3-(Benzyl)benzoic acid** is 133-137 °C).
 - Once the solvent is completely removed, place the vial in a vacuum oven at a suitable temperature to dry the solid residue to a constant mass.
 - Cool the vial in a desiccator and weigh it on the analytical balance.

4.3. Calculation of Solubility


The solubility can be expressed in various units. Here are the calculations for mole fraction and molarity:

- Mass of solute (m_solute): (Mass of vial with dried solute) - (Mass of empty vial)
- Mass of solvent (m_solvent): (Mass of vial with solution) - (Mass of vial with dried solute)
- Moles of solute (n_solute): $m_{\text{solute}} / \text{Molar mass of } \mathbf{3-(Benzyl)benzoic\ acid}$
- Moles of solvent (n_solvent): $m_{\text{solvent}} / \text{Molar mass of solvent}$
- Mole fraction solubility (x_1): $n_{\text{solute}} / (n_{\text{solute}} + n_{\text{solvent}})$
- Molar solubility (mol/L): $n_{\text{solute}} / \text{Volume of filtered solution (L)}$

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.

Workflow for Gravimetric Solubility Determination

[Click to download full resolution via product page](#)

Caption: Gravimetric method workflow for solubility determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(Benzyl)benzoic acid | C14H12O3 | CID 309226 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- To cite this document: BenchChem. [3-(Benzyl)benzoic acid solubility in organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b047535#3-benzylbenzoic-acid-solubility-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

